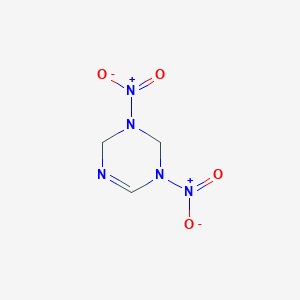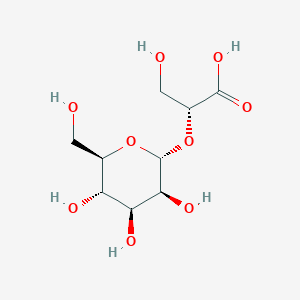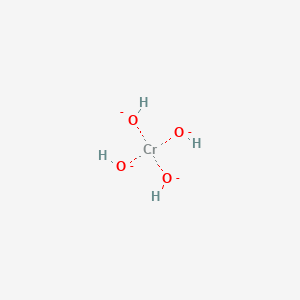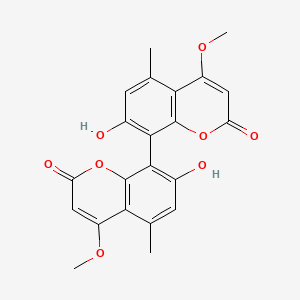
N-(17Z-hexacosenoyl)-ceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(17Z-hexacosenoyl)sphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Applications De Recherche Scientifique
Role in Apoptosis and Cell Death
Ceramide, including variants like N-(17Z-hexacosenoyl)-ceramide, is recognized for its role in mediating apoptosis. The study of synthetic phytoceramides, which are structurally related to ceramides, revealed their ability to induce apoptosis more potently than ceramides themselves. These phytoceramides, despite structural differences, triggered cell death through apoptosis, similar to natural ceramides, hinting at the potential for ceramide-based compounds in therapeutic applications (Hwang et al., 2001).
Impact on Lipid Membrane Structure and Function
N-(17Z-hexacosenoyl)-ceramide, like other ceramides, significantly influences the structural and functional properties of lipid membranes. Research has explored the mixing properties of ceramide in sphingomyelin bilayers, providing insights into the biophysical and thermodynamic properties of these molecules. These studies are crucial for understanding the role of ceramides in cellular signaling, apoptosis, and binding of various biomolecules (Metcalf & Pandit, 2012).
Ceramide and Mitochondrial Function
Ceramides have been linked to mitochondrial function, affecting processes like oxidative phosphorylation and reactive oxygen species production. Studies suggest that different ceramide species, possibly including N-(17Z-hexacosenoyl)-ceramide, can influence the activity of the mitochondrial respiratory chain, indicating a complex interplay between ceramide signaling and mitochondrial function (Kogot-Levin & Saada, 2014).
Propriétés
Nom du produit |
N-(17Z-hexacosenoyl)-ceramide |
|---|---|
Formule moléculaire |
C44H85NO3 |
Poids moléculaire |
676.1 g/mol |
Nom IUPAC |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C44H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,42-43,46-47H,3-16,19-36,38,40-41H2,1-2H3,(H,45,48)/b18-17-,39-37+/t42-,43+/m0/s1 |
Clé InChI |
RBWQERGGVBSKJY-BWFPRIDFSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



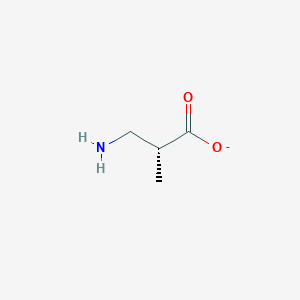



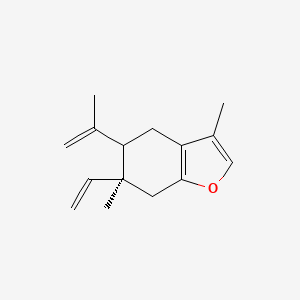
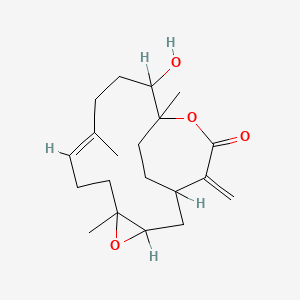
![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)
![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)


